N-(2,4,4-trimethylpentan-2-yl)thian-4-amine
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Overview
Description
N-(2,4,4-trimethylpentan-2-yl)thian-4-amine: is a sterically hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,4-trimethylpentan-2-yl)thian-4-amine can be achieved through hydroamination methods. One such method involves the reaction of olefins with nitroarenes under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-(2,4,4-trimethylpentan-2-yl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: N-(2,4,4-trimethylpentan-2-yl)thian-4-amine is used as a building block in organic synthesis, particularly in the development of sterically hindered amine motifs .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a precursor for various biochemical assays .
Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of drug candidates, especially those targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the bulky substituents on the amine group allows for selective binding to these targets, thereby modulating their activity . This selective binding is crucial in the development of drug candidates that require high specificity and minimal off-target effects .
Comparison with Similar Compounds
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
- N-(2,4,4-trimethylpentan-2-yl)thietan-3-amine
Comparison: N-(2,4,4-trimethylpentan-2-yl)thian-4-amine is unique due to its specific steric hindrance, which provides distinct chemical reactivity and selectivity compared to similar compounds. For instance, Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine has a similar steric profile but differs in its electronic properties due to the presence of additional phenyl groups . N-(2,4,4-trimethylpentan-2-yl)thietan-3-amine, on the other hand, has a different sulfur-containing ring structure, which affects its reactivity and applications .
Biological Activity
N-(2,4,4-trimethylpentan-2-yl)thian-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by a thian structure (a sulfur-containing ring) and an aliphatic amine side chain. The presence of the bulky trimethylpentan group may influence its biological interactions and pharmacokinetic properties.
1. Inhibition of Malate Dehydrogenases (MDH)
Recent research has focused on the compound's ability to inhibit malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2), enzymes crucial for cellular metabolism and energy production.
Key Findings:
- The compound was evaluated alongside various derivatives in enzyme assays that measured their inhibitory effects on MDH1 and MDH2.
- IC50 Values : The compound exhibited moderate inhibitory activity with IC50 values of approximately 3.38 μM for MDH1 and 1.53 μM for MDH2, indicating its potential as a dual inhibitor in metabolic pathways relevant to cancer cell survival .
Table 1: Inhibitory Activity of this compound Derivatives
Compound | MDH1 IC50 (μM) | MDH2 IC50 (μM) |
---|---|---|
This compound | 3.38 ± 0.36 | 1.53 ± 0.08 |
Control (LW1497) | 0.78 ± 0.08 | 1.38 ± 0.59 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key metabolic enzymes like MDH1 and MDH2. By disrupting normal metabolic processes in cancer cells, it may lead to reduced cell proliferation and increased apoptosis.
Research Implications
The findings surrounding this compound suggest its potential as a lead compound for drug development aimed at targeting metabolic pathways in cancer therapy. Further research is warranted to explore its full range of biological activities and possible therapeutic applications.
Properties
Molecular Formula |
C13H27NS |
---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)thian-4-amine |
InChI |
InChI=1S/C13H27NS/c1-12(2,3)10-13(4,5)14-11-6-8-15-9-7-11/h11,14H,6-10H2,1-5H3 |
InChI Key |
BNDXSNFFBQOZET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1CCSCC1 |
Origin of Product |
United States |
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